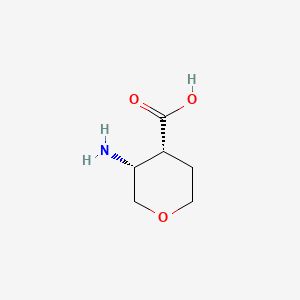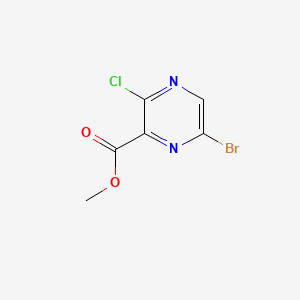
Methyl 6-bromo-3-chloropyrazine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 6-bromo-3-chloropyrazine-2-carboxylate” is a chemical compound with the CAS Number: 1256921-67-1 . It has a molecular weight of 251.47 . The IUPAC name for this compound is methyl 6-bromo-3-chloro-2-pyrazinecarboxylate . It is a white to yellow-brown or yellow-green solid .
Molecular Structure Analysis
The InChI code for “Methyl 6-bromo-3-chloropyrazine-2-carboxylate” is 1S/C6H4BrClN2O2/c1-12-6 (11)4-5 (8)9-2-3 (7)10-4/h2H,1H3 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
“Methyl 6-bromo-3-chloropyrazine-2-carboxylate” is a white to yellow-brown or yellow-green solid . It should be stored in a refrigerator .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation of Pyrazinecarboxamides
Researchers have developed substituted pyrazinecarboxamides through the condensation of substituted pyrazine-2-carboxylic acids with aminothiazoles or anilines. These compounds exhibit significant anti-mycobacterial, antifungal, and photosynthesis-inhibiting activities. Specifically, derivatives of substituted pyrazinecarboxylic acid have shown noteworthy activity against Mycobacterium tuberculosis and various fungal strains, demonstrating the potential of these compounds in addressing infectious diseases and in agrochemical applications (Doležal et al., 2006).
Pesticidal Activities of Novel Anthranilic Diamides
Novel anthranilic diamide derivatives, containing pyridylpyrazole along with iminodithiocarbamate or thiosemicarbazone motifs, have been synthesized and evaluated for their insecticidal and fungicidal activities. These studies revealed that certain compounds exhibit considerable efficacy against pests such as the oriental armyworm and fungi like Alternaria solani, showcasing the potential of methyl 6-bromo-3-chloropyrazine-2-carboxylate derivatives in developing new agrochemicals (Liu et al., 2018).
Safety And Hazards
Eigenschaften
IUPAC Name |
methyl 6-bromo-3-chloropyrazine-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClN2O2/c1-12-6(11)4-5(8)9-2-3(7)10-4/h2H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDLDHAIWCZRNOT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=CN=C1Cl)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.46 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-bromo-3-chloropyrazine-2-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

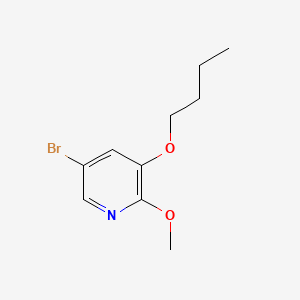
![Methyl 6-chloro-1H-pyrrolo[2,3-B]pyridine-3-carboxylate](/img/structure/B578669.png)

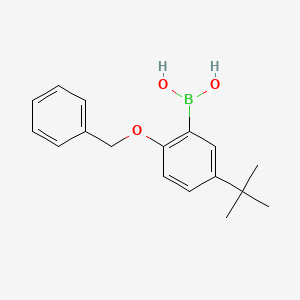
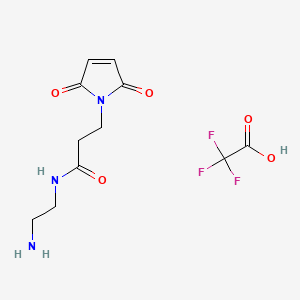

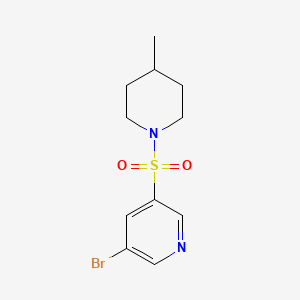

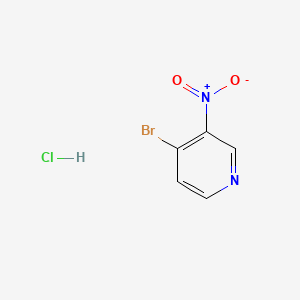
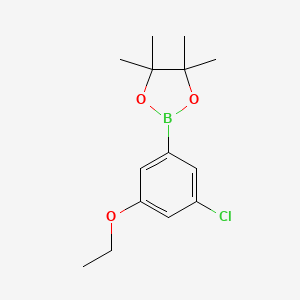

![Tert-butyl 3,5-dioxo-2,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B578684.png)

